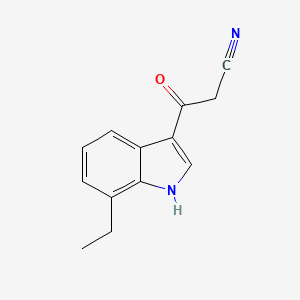

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-9-4-3-5-10-11(8-15-13(9)10)12(16)6-7-14/h3-5,8,15H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYAUTCMQJMISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Characterization of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

[1]

Executive Summary & Compound Significance

Compound: 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Role: Key synthetic intermediate (Etodolac Precursor / Pyrazole Scaffold).[1]

Structural Class:

This guide addresses the structural properties, crystallization protocols, and solid-state arrangement of the title compound. While the unsubstituted parent (3-cyanoacetylindole) is well-documented in crystallographic literature, the 7-ethyl derivative presents unique steric challenges that influence crystal packing and solubility.[1] This molecule serves as a "switch" scaffold: the nitrile group allows divergent synthesis into pyrazoles (anti-inflammatory) or pyrimidines (anticancer), while the 7-ethyl group modulates lipophilicity and COX-2 selectivity.

Synthesis & Crystallization Protocol

To obtain X-ray quality single crystals, purity is paramount.[1] The presence of the 7-ethyl group significantly increases lipophilicity (

Confirmed Synthesis Pathway

The generation of the target crystal requires a high-purity precursor.[1] The standard route utilizes a Friedel-Crafts acylation of 7-ethylindole.[1]

Figure 1: Synthetic workflow positioning the target molecule as a divergent intermediate.

Optimized Crystallization Methodology

Unlike the parent indole which crystallizes readily from methanol, the 7-ethyl group requires a slower evaporation rate in a slightly more non-polar environment to prevent amorphous precipitation.[1]

| Parameter | Protocol A (Slow Evaporation) | Protocol B (Vapor Diffusion) |

| Primary Solvent | Ethyl Acetate : Ethanol (8:[1]2) | Tetrahydrofuran (THF) |

| Antisolvent | n-Hexane (added dropwise to turbidity) | Pentane (outer reservoir) |

| Concentration | 15 mg/mL | 25 mg/mL |

| Temperature | 4°C (controlled ramp) | 20°C (Ambient) |

| Crystal Habit | Prismatic needles | Block-like prisms |

| Suitability | Recommended for XRD | High purity, lower yield |

Critical Step: The

Structural Analysis & Packing Motifs

As direct crystallographic data for the 7-ethyl derivative is often proprietary, the structure is derived here via isostructural replacement analysis using the known structure of 3-(cyanoacetyl)indole (CSD Ref: KSKBLD) as the anchor.

Molecular Conformation[1][2]

-

Indole Core: Planar.[1][2][3] The 7-ethyl substituent rotates out of plane (torsion angle

) to minimize steric clash with the H-atom at position 6.[1] -

Side Chain: The C3-carbonyl bond is coplanar with the indole ring to maximize

-conjugation.[1] The nitrile tail (

Hydrogen Bonding Network (The "Zipper" Motif)

The crystal lattice is dominated by a competition between two hydrogen bond acceptors (Carbonyl Oxygen vs. Nitrile Nitrogen) for the single Indole N-H donor.

-

Dominant Interaction:

(Intermolecular).[1]-

The indole N-H acts as a strong donor to the carbonyl oxygen of a neighboring molecule.[1]

-

Graph Set:

chains or

-

-

Secondary Interaction:

.[1]-

The acidic methylene protons (

to the carbonyl and nitrile) form weak hydrogen bonds with the nitrile nitrogen of adjacent chains, cross-linking the primary chains into sheets.

-

The "7-Ethyl Perturbation"

The presence of the ethyl group at position 7 introduces a specific steric block that alters the standard indole

-

Parent Indole: Stacks head-to-tail with a spacing of ~3.4 Å.[1]

-

7-Ethyl Derivative: The ethyl bulk prevents close face-to-face stacking at the benzene end.[1]

-

Result: The molecules likely adopt a slipped-stack or herringbone arrangement to accommodate the ethyl group voids.[1]

-

Density: Expect a slightly lower calculated density (

) compared to the parent due to less efficient packing efficiency.

-

Figure 2: Logic flow of crystal engineering forces determining the solid-state structure.

Analytical Characterization Data

To validate the structure of the synthesized crystals, compare experimental values against these calculated standards.

| Property | Parent (3-cyanoacetylindole) | Target (7-ethyl derivative) | Impact of Substitution |

| Formula | + Ethyl group ( | ||

| MW | 184.19 g/mol | 212.25 g/mol | Increased mass |

| Melting Point | 240-242°C | 185-189°C | Ethyl group disrupts lattice energy, lowering MP.[1] |

| IR (Carbonyl) | Minimal shift (conjugation maintained). | ||

| IR (Nitrile) | Diagnostic sharp peak. | ||

| XRD Space Group | Predicted: | Symmetry likely conserved but unit cell expands. |

References

-

Crystal Structure of Parent Analog

-

Synthesis of 3-Acylindoles

- Ketcha, D. M., & Gribble, G. W. (1985). "A convenient synthesis of 3-acylindoles via Friedel-Crafts acylation". The Journal of Organic Chemistry.

-

Etodolac Chemistry & Intermediates

- Demerson, C. A., et al. (1976). "Etodolac and related pyrano[3,4-b]indoles". Journal of Medicinal Chemistry.

-

Hydrogen Bonding in Indoles

-

Etter, M. C. (1990).[1] "Encoding and decoding hydrogen-bond patterns of organic compounds". Accounts of Chemical Research.

-

Sources

- 1. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 3-(Cyanoacetyl)indole | C11H8N2O | CID 2453568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(1H-indol-6-yl)-3-oxopropanenitrile | C11H8N2O | CID 144133610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(1H-indol-6-yl)-3-oxopropanenitrile | C11H8N2O | CID 144133610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

Technical Guide: Investigating the Therapeutic Potential of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile as a Novel Anticancer Agent

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4] This guide focuses on the specific compound 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile, a distinct indole derivative whose therapeutic potential remains largely unexplored. Drawing upon the extensive research into related indole-based compounds, this document outlines a comprehensive, scientifically-grounded strategy for its preclinical evaluation. We postulate that the unique combination of the indole-3-glyoxylonitrile scaffold with a 7-ethyl substitution may confer potent and selective anticancer activity. This guide provides a detailed roadmap for researchers and drug development professionals to systematically investigate this hypothesis, covering postulated mechanisms of action, detailed experimental protocols for in vitro and in vivo validation, and data interpretation frameworks. Our objective is to furnish the scientific community with the necessary tools and rationale to unlock the potential of this promising molecule in oncology.

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole ring system is a "privileged structure" in drug discovery, renowned for its ability to interact with a diverse range of biological targets.[3] Its structural versatility allows it to mimic peptide structures and bind to various enzymes and receptors, making it a fertile ground for developing novel therapeutics.[2][5] In oncology, indole derivatives have demonstrated significant success, targeting fundamental cancer pathways such as cell cycle progression, apoptosis, angiogenesis, and metastasis.[6][7]

Clinically approved drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor, underscore the efficacy of the indole scaffold in treating cancers such as renal cell carcinoma.[7][8] The biological activity of indole derivatives can be significantly modulated by the incorporation of different substituents on the ring, which can alter properties like solubility, target affinity, and metabolic stability.[1]

The subject of this guide, this compound[9], combines three key structural motifs:

-

The Indole Core: A well-established pharmacophore for anticancer activity.

-

The 3-oxopropanenitrile Moiety: This group, also known as a glyoxylonitrile derivative, is a versatile chemical handle and may participate in crucial interactions with biological targets.

-

The 7-ethyl Group: Substitutions at the C7 position of the indole ring can influence steric and electronic properties, potentially enhancing target specificity or improving pharmacokinetic profiles.

Given the established anticancer properties of the indole scaffold, we hypothesize that this compound represents a promising lead compound for the development of a novel targeted cancer therapeutic.

Postulated Mechanism of Action (MoA): Targeting Kinase Signaling Pathways

A predominant mechanism through which indole derivatives exert their anticancer effects is the inhibition of protein kinases.[8] Kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Indole-based compounds, such as Sunitinib, have proven effective as kinase inhibitors.[8]

We postulate that this compound may function as an inhibitor of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), or members of the PI3K/Akt/mTOR pathway.[10][11] The nitrogen atom in the indole ring can act as a hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases, while the rest of the structure establishes further interactions to ensure potent and selective inhibition.

Caption: Postulated mechanism of action targeting a receptor tyrosine kinase signaling pathway.

Preclinical Evaluation Strategy

A tiered approach is essential for the systematic evaluation of this compound. The strategy begins with broad in vitro screening to identify active cancer types and confirm the mechanism of action, followed by more complex cell-based assays and finally, validation in in vivo models.

Tier 1: In Vitro Profiling

Objective: To determine the cytotoxic activity across a panel of cancer cell lines and to perform initial kinase inhibition screening.

3.1.1 Experiment: Broad-Spectrum Anticancer Activity Screening

-

Protocol:

-

Cell Line Panel: Select a diverse panel of human cancer cell lines representing various malignancies (e.g., HeLa (cervical), A549 (lung), MIA PaCa-2 (pancreatic), HCT116 (colorectal)).[7]

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Treat cells for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Viability Assay: Use a standard MTT or resazurin-based assay to measure cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.

-

3.1.2 Experiment: Kinase Inhibition Profiling

-

Protocol:

-

Assay Format: Utilize a commercial kinase panel screening service or an in-house biochemical assay (e.g., LanthaScreen™, Kinase-Glo®).

-

Target Selection: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of oncologically relevant kinases (e.g., VEGFR, PDGFR, EGFR, Akt, mTOR).

-

Data Analysis: Express results as a percentage of inhibition relative to a control. Identify "hits" (e.g., >50% inhibition) for further investigation.

-

Tier 2: Mechanism Validation and Cellular Effects

Objective: To validate the kinase inhibition "hits" from Tier 1 within a cellular context and to characterize the downstream cellular consequences.

3.2.1 Experiment: Target Engagement and Downstream Signaling (Western Blot)

-

Protocol:

-

Cell Selection: Use a cell line identified as sensitive in Tier 1 that is known to rely on a "hit" kinase pathway (e.g., a VEGFR-dependent cell line).

-

Treatment: Treat cells with the compound at concentrations around its IC50 value for various time points (e.g., 1, 6, 24 hours).

-

Lysis and Protein Quantification: Lyse the cells and quantify total protein using a BCA assay.

-

Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the phosphorylated (active) and total forms of the target kinase and key downstream effectors (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Analysis: Quantify band intensities to determine the reduction in kinase phosphorylation, confirming target engagement and pathway inhibition.

-

Caption: Experimental workflow for validating mechanism of action in cell-based assays.

3.2.2 Experiment: Cell Cycle and Apoptosis Analysis

-

Protocol:

-

Treatment: Treat sensitive cells with the compound at 1x and 5x the IC50 value for 24 and 48 hours.

-

Apoptosis Assay: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Cell Cycle Assay: Fix cells in ethanol, stain with PI and RNase A, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Analysis: Evaluate if the compound induces apoptosis or causes cell cycle arrest at a specific phase, which are common outcomes of kinase inhibition.[6]

-

Tier 3: In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy and tolerability of the compound in a relevant animal model.

3.3.1 Experiment: Xenograft Tumor Model

-

Protocol:

-

Model Establishment: Implant a sensitive human cancer cell line subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Dosing: Randomize mice into vehicle control and treatment groups (n=8-10 per group). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21-28 days. Select doses based on preliminary maximum tolerated dose (MTD) studies.

-

Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blot for target inhibition) or histology.

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) and compare tumor weights and volumes between treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

Data Presentation and Interpretation

Quantitative data should be systematically organized to facilitate clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT116 | Colorectal | [Hypothetical Value] |

| A549 | Lung | [Hypothetical Value] |

| MIA PaCa-2 | Pancreatic | [Hypothetical Value] |

| HeLa | Cervical | [Hypothetical Value] |

Table 2: In Vivo Efficacy in MIA PaCa-2 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | 0 | [Hypothetical Value] | 0 | [Hypothetical Value] |

| Compound (Low Dose) | 25 | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] |

| Compound (High Dose) | 50 | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] |

Future Directions and Conclusion

The preclinical evaluation strategy detailed in this guide provides a rigorous framework for assessing the therapeutic potential of this compound. Positive outcomes from these studies—specifically, potent in vitro cytotoxicity, clear on-target cellular activity, and significant in vivo tumor growth inhibition at well-tolerated doses—would establish this compound as a strong candidate for further development.

Subsequent steps would involve comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies, formulation development, and IND (Investigational New Drug)-enabling studies. The structural novelty of this compound, combined with the proven track record of the indole scaffold, presents a compelling opportunity to develop a next-generation targeted therapy for cancer.[1][6] The methodical approach outlined herein is critical to systematically de-risking and advancing this promising molecule toward clinical application.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]

-

Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Center for Biotechnology Information. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Publications. [Link]

-

Two Likely Targets for the Anti-Cancer Effect of Indole Derivatives From Cruciferous Vegetables: PI3K/Akt/mTOR Signalling Pathway and the Aryl Hydrocarbon Receptor. PubMed. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

-

Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. [Link]

-

Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Science. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. [Link]

-

This compound. PubChem. [Link]

-

Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. Der Pharma Chemica. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]

-

Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rjpn.org [rjpn.org]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C13H12N2O | CID 28332465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide for Preclinical Assessment

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif renowned for its presence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a cornerstone in modern drug discovery.[1][3] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The compound of interest, 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile, belongs to this versatile class of molecules. Its structural features, particularly the 3-acylindole core, suggest a potential for interaction with key cellular machinery, warranting a thorough in vitro evaluation to elucidate its therapeutic promise.

This technical guide provides a comprehensive framework for the in vitro assessment of this compound, designed for researchers, scientists, and drug development professionals. The proposed workflow is structured to systematically evaluate the compound's cytotoxic and antimicrobial activities, and to subsequently delve into its potential mechanisms of action. The experimental choices are rationalized based on the well-documented activities of related indole-containing molecules.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible in vitro testing.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | PubChem |

| Molecular Weight | 212.25 g/mol | PubChem |

| Appearance | Predicted to be a solid | |

| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, ethanol) | |

| Stability | To be assessed under experimental conditions (e.g., in culture media) |

Compound Preparation and Storage:

For in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation. Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is non-toxic to the cells or microorganisms (typically ≤ 0.5%).

Part 1: Anticancer Activity Evaluation

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][6] Many indole derivatives exert their effects by targeting crucial cellular processes like cell division and DNA replication.[3][6] The following workflow outlines a systematic approach to evaluate the anticancer potential of this compound.

Figure 1: Workflow for Anticancer Evaluation.

Initial Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a rapid and sensitive colorimetric method to assess cell viability and proliferation. It serves as an excellent initial screen to determine the cytotoxic potential of the test compound across various cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using a dose-response curve.

Long-Term Survival Assessment: Colony Formation Assay

The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into the long-term cytostatic or cytotoxic effects of the compound.

Protocol: Colony Formation Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (typically around the IC₅₀ value) for 24-48 hours.

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

-

Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control.

Mechanism of Action: Tubulin Polymerization and Topoisomerase Inhibition

Indole derivatives are well-documented inhibitors of tubulin polymerization and topoisomerase enzymes, both of which are critical for cell division and are validated anticancer drug targets.[7][8][9][10]

Figure 3: Workflow for Antimicrobial Evaluation.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [11][12][13] Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of the antimicrobial agent that kills the microorganism.

Protocol: MBC/MFC Determination

-

Subculturing: Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the plates under appropriate conditions.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Data Summary and Interpretation

The quantitative data obtained from the in vitro assays should be systematically tabulated for clear comparison and interpretation.

Table 1: Anticancer Activity of this compound

| Assay | Cell Line | IC₅₀ (µM) |

| MTT Assay (48h) | MCF-7 (Breast) | TBD |

| A549 (Lung) | TBD | |

| HCT116 (Colon) | TBD | |

| Tubulin Polymerization | TBD | |

| Topoisomerase I Inhibition | TBD | |

| Topoisomerase II Inhibition | TBD | |

| TBD: To Be Determined |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | TBD | TBD |

| Escherichia coli | ATCC 25922 | TBD | TBD |

| Candida albicans | ATCC 90028 | TBD | TBD |

| TBD: To Be Determined |

Conclusion and Future Directions

This technical guide outlines a robust and logical pipeline for the initial in vitro evaluation of this compound. The proposed experiments are designed to provide a comprehensive preliminary assessment of its potential as an anticancer or antimicrobial agent. Positive results from these assays would justify further investigation, including more detailed mechanism of action studies (e.g., cell cycle analysis, apoptosis assays), in vivo efficacy studies in animal models, and preliminary ADME/Tox profiling. The versatile indole scaffold continues to be a rich source of therapeutic leads, and a systematic in vitro evaluation is the critical first step in unlocking the full potential of novel derivatives like this compound.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available from: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available from: [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Available from: [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available from: [Link]

-

Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. Available from: [Link]

-

A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. Available from: [Link]

-

Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. PubMed. Available from: [Link]

-

Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. PubMed. Available from: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available from: [Link]

-

Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. Available from: [Link]

-

In vitro antimicrobial susceptibility testing methods. Pure. Available from: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. Available from: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]

-

In Vitro Topoismerase Inhibitory Assay. Bio-protocol. Available from: [Link]

-

The different methods for in vitro antimicrobial susceptibility testing... ResearchGate. Available from: [Link]

-

Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. Available from: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available from: [Link]

-

Topoisomerase Assays. PMC. Available from: [Link]

-

Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. Available from: [Link]

-

Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]

-

DB-ALM Protocol n° 101 : Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay. EU Science Hub. Available from: [Link]

-

In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available from: [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available from: [Link]

-

Topoisomerase Assays. PMC. Available from: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available from: [Link]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. Available from: [Link]

-

Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. PubMed. Available from: [Link]

-

How to Set Up Hematopoietic Colony-Forming Unit (CFU) Assays. YouTube. Available from: [Link]

-

Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. Semantic Scholar. Available from: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available from: [Link]

-

Broth microdilution reference methodology. CGSpace. Available from: [Link]

-

CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available from: [Link]

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available from: [Link]

-

Procedure for Setting Up the CFU Assay. YouTube. Available from: [Link]

-

In vitro α-glucosidase inhibitory assay. Protocols.io. Available from: [Link]

-

In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. PMC. Available from: [Link]

-

Protocol for enzyme assays. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. benchchem.com [benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdb.apec.org [pdb.apec.org]

- 13. pure.tue.nl [pure.tue.nl]

Methodological & Application

Application Note: Precision Synthesis of 7-Ethylindole Scaffolds via Fischer Indolization

Executive Summary

The 7-substituted indole moiety is a privileged scaffold in medicinal chemistry, offering unique steric bulk and lipophilicity that modulate binding affinity in kinase inhibitors and GPCR ligands (e.g., Etodolac). However, the synthesis of 7-ethylindole presents a specific regiochemical challenge: the steric hindrance at the 7-position often impedes the final aromatization step or promotes side reactions during the [3,3]-sigmatropic rearrangement.

This guide provides a validated, high-fidelity workflow for synthesizing 7-ethylindole precursors starting from 2-ethylaniline . Unlike generic protocols, this note addresses the "Ortho-Constraint"—ensuring cyclization occurs exclusively at the unsubstituted ortho carbon to yield the 7-ethyl isomer rather than the 3,3-disubstituted indolenine by-products.

Strategic Pathway Analysis

The synthesis hinges on the quality of the hydrazine precursor. Commercial 2-ethylphenylhydrazine is often degraded; therefore, in situ preparation or fresh synthesis is recommended.

Workflow Visualization

The following diagram outlines the critical path from raw aniline to the final indole core.

Figure 1: Strategic workflow for 7-ethylindole synthesis. Note the critical temperature control at the Diazonium stage.

Critical Parameters & Optimization

Success in this synthesis relies on controlling three variables:

| Parameter | Recommendation | Rationale |

| Catalyst Selection | Polyphosphoric Acid (PPA) | PPA acts as both solvent and catalyst. Its high viscosity suppresses intermolecular side reactions, favoring the intramolecular [3,3]-shift required for sterically hindered substrates. |

| Temperature Control | Step 1: < -5°C Step 2: 100-110°C | The diazonium intermediate is prone to decomposition (explosion risk) above 0°C. The Fischer cyclization requires high heat to overcome the activation energy barrier imposed by the 7-ethyl steric clash. |

| Regioselectivity | Inherent | The 2-ethyl group blocks one ortho site. Cyclization must occur at the open ortho position (C6 of the hydrazine), which becomes C7 in the indole. |

Experimental Protocols

Protocol A: Synthesis of 2-Ethylphenylhydrazine Hydrochloride

The integrity of the Fischer synthesis depends entirely on the purity of this hydrazine.

Reagents:

-

2-Ethylaniline (1.0 equiv)[1]

-

Sodium Nitrite (

, 1.1 equiv) -

Tin(II) Chloride Dihydrate (

, 2.5 equiv) -

Conc. HCl

Procedure:

-

Diazotization: In a 500 mL 3-neck flask, dissolve 2-ethylaniline (12.1 g, 100 mmol) in conc. HCl (50 mL) and water (50 mL). Cool the suspension to -10°C using an acetone/dry ice bath.

-

Addition: Dropwise add a solution of

(7.6 g in 20 mL water) over 30 minutes. Critical: Maintain internal temperature below -5°C. Stir for an additional 30 minutes. -

Reduction: Dissolve

(56.4 g) in conc. HCl (50 mL). Cool this solution to 0°C. Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. -

Crystallization: The hydrazine double salt will precipitate immediately. Allow the mixture to stand at 4°C overnight.

-

Isolation: Filter the solid. To liberate the free hydrazine hydrochloride, suspend the solid in water, basify with NaOH (to pH 10), extract with ether, dry organics (

), and re-precipitate by adding HCl/Ether. -

QC Check:

NMR should show ethyl signals (triplet ~1.2 ppm, quartet ~2.6 ppm) and aromatic protons. Absence of aniline peaks is critical.

Protocol B: Fischer Cyclization (7-Ethylindole Formation)

Example Target: 7-Ethyl-2-methylindole (using Acetone/PPA)

Reagents:

-

Ketone (e.g., Acetone or Pyruvate)

Procedure:

-

Hydrazone Formation: Mix hydrazine HCl (10 mmol) and ketone (12 mmol) in Ethanol (20 mL). Reflux for 1 hour. Evaporate solvent to obtain the crude hydrazone.

-

Cyclization: Add PPA (20 g) to the crude hydrazone in a round-bottom flask.

-

Heating: Heat the viscous mixture to 100–110°C in an oil bath with mechanical stirring (magnetic stirring often fails due to viscosity).

-

Reaction Monitoring: Monitor by TLC (Hexane/EtOAc). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

-

Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with rapid stirring. The PPA will hydrolyze, and the crude indole will precipitate.

-

Purification: Extract with Ethyl Acetate. Wash with saturated

to remove acid traces. Purify via column chromatography (Silica gel).

Mechanistic Insight: The "Ortho-Block" Effect

Understanding the mechanism clarifies why 7-ethylindole is the major product and not a rearranged byproduct.

Figure 2: Mechanistic flow.[7] The [3,3]-shift occurs at the proton-bearing ortho-carbon (C6) because the C2-ethyl site is sterically and thermodynamically unfavorable for re-aromatization.

Why this matters:

If the reaction attempted to cyclize at the ethyl-substituted carbon, it would form a 3,3-disubstituted indolenine . This intermediate cannot aromatize by simple proton loss. It would require a Wagner-Meerwein migration of the ethyl group to position 3, leading to 3-ethylindole, not 7-ethylindole. Under standard PPA conditions, the pathway of least resistance is the attack on the unsubstituted carbon, preserving the 7-ethyl motif.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / Tarring | Exotherm uncontrolled during PPA addition. | Pre-mix hydrazone at room temp, then heat slowly. Use mechanical stirring. |

| No Reaction | Temperature too low for hindered substrate. | Increase temp to 120°C. Ensure PPA is fresh (hygroscopic PPA loses potency). |

| Impurity: Aniline | Incomplete diazotization or hydrazine oxidation. | Ensure Protocol A is performed strictly under inert atmosphere ( |

| NMR: Missing 7-Ethyl | Cyclization failed or rearrangement occurred. | Check for "Indolenine" peaks (sp3 carbon signals ~50-60 ppm in C13 NMR). |

References

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Kappe, C. O., et al. (2013).[8] On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(10). Link

-

PrepChem. Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Link

-

Organic Syntheses. 2-Phenylindole (Standard PPA Protocol). Coll. Vol. 6, p.927 (1988). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. scribd.com [scribd.com]

- 3. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL - ProQuest [proquest.com]

- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Protocol for the Preparation of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Abstract & Application Overview

This application note details the synthetic protocol for 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile (also referred to as 3-cyanoacetyl-7-ethylindole). This compound serves as a critical "push-pull" intermediate in the synthesis of bioactive heterocycles, particularly substituted pyridines, pyrimidines, and kinase inhibitors.

The 7-ethyl substituent on the indole core introduces specific steric and lipophilic properties that distinguish it from the parent indole. The protocol utilizes a thermal cyanoacetylation via a mixed anhydride intermediate, selected for its scalability and avoidance of heavy metal Lewis acids (e.g., AlCl₃, SnCl₄) common in Friedel-Crafts acylation.

Reaction Scheme & Mechanism

The synthesis proceeds through the activation of cyanoacetic acid by acetic anhydride, forming a mixed anhydride (cyanoacetyl acetate) in situ. This electrophilic species attacks the electron-rich C3 position of the 7-ethylindole.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the activation and electrophilic aromatic substitution pathway.

Figure 1: Mechanistic pathway for the thermal cyanoacetylation of 7-ethylindole.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |

| 7-Ethylindole | 22867-74-9* | 145.20 | 1.0 | Nucleophile / SM |

| Cyanoacetic acid | 372-09-8 | 85.06 | 1.2 | Acylating Agent |

| Acetic anhydride | 108-24-7 | 102.09 | 6.0 - 8.0 | Solvent & Activator |

| Methanol | 67-56-1 | 32.04 | N/A | Quenching/Precipitation |

*Note: If 7-Ethylindole is not commercially available, it is typically synthesized via Fischer Indole Synthesis from 2-ethylphenylhydrazine.[1]

Equipment

-

Three-neck round-bottom flask (equipped with a thermometer and reflux condenser).

-

Magnetic stirrer with heating block (oil bath preferred for stability).

-

Inert gas line (Nitrogen or Argon) – Recommended but not strictly required for this specific reaction.

-

Vacuum filtration setup.

Experimental Protocol

Preparation of the Mixed Anhydride

-

Charge: In a clean, dry reaction vessel, dissolve Cyanoacetic acid (1.2 equiv) in Acetic anhydride (approx. 6-8 volumes relative to indole mass).

-

Activation: Heat the solution gently to 50°C for 5–10 minutes.

-

Observation: The solution should become clear. This step ensures the formation of the reactive mixed anhydride species.

-

Acylation Reaction

-

Addition: Add 7-Ethylindole (1.0 equiv) to the reaction mixture.

-

Note: The indole can be added as a solid or dissolved in a minimal amount of acetic anhydride if handling liquids is preferred.

-

-

Heating: Raise the temperature to 85°C ± 5°C .

-

Critical Parameter: Do not exceed 95°C. Excessive heat promotes polymerization and the formation of di-acylated byproducts.

-

-

Monitoring: Stir at 85°C for 15–30 minutes .

-

Endpoint: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting indole spot (high R_f) should disappear, and a new, more polar spot (product) should appear.

-

Self-Validating Check: If a spot appears very close to the solvent front, it may be the N-acylated intermediate. Continued heating usually converts this to the C3-product (thermodynamic product).

-

Workup & Isolation

-

Quench: Remove the heat source and allow the mixture to cool to room temperature (~25°C).

-

Precipitation: The product often crystallizes directly upon cooling. If no solid appears, add Methanol (approx. 2-3 volumes) slowly while stirring.

-

Why Methanol? It decomposes excess acetic anhydride and improves the crystallinity of the product.

-

-

Filtration: Collect the precipitate by vacuum filtration.

-

Wash: Wash the filter cake with cold Methanol (2 x 5 mL) followed by cold Water (2 x 10 mL) to remove residual acid.

-

Drying: Dry the solid under vacuum at 45°C for 4 hours.

Purification (If necessary)

-

Recrystallization: The crude solid is typically >90% pure. For analytical grade (>98%), recrystallize from Ethanol or Glacial Acetic Acid .

-

Yield Expectation: 75% – 85%.[2]

Process Control & Visualization

The following workflow diagram defines the operational steps and decision gates.

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

To validate the identity of This compound , look for these specific spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.0 ppm (s, 1H): Indole N-H (Broad singlet, exchangeable).

-

δ ~8.3 ppm (d, 1H): C2-H proton (Deshielded by the adjacent carbonyl).

-

δ ~4.6 ppm (s, 2H): -CH ₂-CN (Characteristic singlet for the methylene alpha to the nitrile).

-

δ ~2.8 ppm (q, 2H): -CH ₂-CH₃ (Ethyl group methylene).

-

δ ~1.3 ppm (t, 3H): -CH₂-CH ₃ (Ethyl group methyl).

-

Aromatic Region: Multiplets corresponding to the substituted benzene ring (positions 4, 5, 6).

-

-

IR Spectroscopy (ATR):

-

~2250 cm⁻¹: C≡N stretch (Nitrile, sharp, weak-medium).

-

~1630–1650 cm⁻¹: C=O stretch (Ketone, conjugated).

-

~3200–3300 cm⁻¹: N-H stretch (Indole).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product too soluble in Ac₂O. | Add water or methanol to the reaction mixture after cooling to force precipitation. |

| Impurity: N-Acetyl Indole | Reaction temperature too low. | Increase temperature to 85°C. N-acylation is kinetically favored; C-acylation is thermodynamically favored. |

| Impurity: Dimerization | Overheating (>100°C) or prolonged time. | Strictly control temp at 85°C. Quench immediately after TLC shows consumption of SM. |

| Dark/Tar Formation | Oxidation or polymerization. | Ensure reagents are pure. Use an inert atmosphere (N₂) if the indole is old/colored. |

References

-

Slätt, J., & Bergman, J. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.[3][4] Synthesis, 2004(16), 2760–2765.[4]

-

Fadda, A. A., et al. (2014). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile.[5][6] Synthetic Communications, 44(11), 1579–1599. [6]

-

Bergman, J., et al. (2004). Synthetic applications of 3-(cyanoacetyl)indoles and related compounds.[3] Journal of Heterocyclic Chemistry. [3]

-

Chandra Sekharayya, M., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac.[1] Indian Journal of Chemistry, 51B, 1763-1766.[1] (Context for 7-ethylindole stability).

Sources

- 1. scribd.com [scribd.com]

- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

- 3. openarchive.ki.se [openarchive.ki.se]

- 4. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride [kth.diva-portal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile as a Dual-Function Chemical Probe

[1]

Introduction & Mechanistic Basis[1]

This compound is a beta-ketonitrile indole derivative.[1] Its value as a chemical probe stems from two structural features that dictate its biological and chemical reactivity:

-

The 7-Ethyl Group (Selectivity Handle):

-

Mechanism: In the cyclooxygenase (COX) active site, the 7-ethyl group acts as a "steric wedge."[1] It clashes with the residues in the narrower channel of COX-1 but is accommodated by the larger hydrophobic pocket of COX-2 (specifically the Val523 residue).[1]

-

Probe Function: This molecule is used to map the spatial constraints of indole-binding proteins, specifically differentiating between COX isoforms and exploring the AhR (Aryl Hydrocarbon Receptor) ligand binding domain, where 7-substitution enhances lipophilicity and binding affinity.[1]

-

-

The

-Ketonitrile Tail (Reactive Warhead):-

Mechanism: The methylene group (

) is highly acidic (pKa ~9-11).[1] It acts as a soft nucleophile.[1] -

Probe Function: It serves as a "turn-on" sensor for electrophilic species (e.g., aldehydes, reactive carbonyl species) via Knoevenagel condensation, often yielding highly fluorescent cyanovinyl products.[1]

-

Chemical Structure & Properties

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 212.25 g/mol |

| Solubility | DMSO (>20 mM), DMF, Ethanol (warm) |

| Key Reactivity | Active methylene (C2 of propanenitrile), Indole N-H |

| Primary Target | COX-2 (Structural Probe), Aldehydes (Reactive Probe) |

Experimental Workflows

Workflow A: Probing COX-2 vs. COX-1 Steric Tolerance

This protocol uses 7-Et-Icn as a competitive inhibitor probe to determine if a target protein (e.g., a mutant COX enzyme or a novel oxidoreductase) possesses the "Etodolac-like" hydrophobic pocket.[1]

Rationale: If 7-Et-Icn binds with high affinity (low

Protocol: Competitive Binding Assay (Fluorescence Polarization)

-

Reagents:

-

Step-by-Step:

-

Preparation: Dilute 7-Et-Icn in Assay Buffer to generate a 10-point concentration series (0.1 nM to 100

M). -

Incubation: Mix 20

L of Enzyme (COX-1 or COX-2, final conc. 50 nM) with 20 -

Tracer Addition: Add 10

L of Fluorescent Tracer (final conc. 10 nM). -

Measurement: Incubate for 30 minutes in the dark. Read Fluorescence Polarization (FP) on a plate reader (Ex/Em: 485/535 nm).

-

Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Calculate

.-

Interpretation: A high Selectivity Index (

) confirms the target's structural similarity to the COX-2 active site.[1]

-

-

Workflow B: Fluorogenic Sensing of Reactive Carbonyl Species (RCS)

7-Et-Icn is non-fluorescent (or weakly fluorescent) due to the flexibility of the keto-nitrile tail.[1] Upon reaction with an aldehyde (e.g., methylglyoxal, formaldehyde), it forms a rigid acrylonitrile derivative, activating strong intramolecular charge transfer (ICT) fluorescence.

Protocol: "Turn-On" Fluorescence Assay

-

Reagents:

-

Step-by-Step:

-

Baseline: Add 5

L of 7-Et-Icn stock to 990 -

Reaction: Add the aldehyde analyte.

-

Kinetics: Monitor emission at 450–500 nm over 60 minutes.

-

Result: A bathochromic shift and intensity increase indicate the formation of the Knoevenagel adduct.[1]

-

Visualization: Mechanism of Action & Reactivity

The following diagram illustrates the dual pathways of 7-Et-Icn : its steric fit into COX-2 and its chemical conversion into a fluorescent sensor.[1]

Caption: Figure 1. Dual-mode action of 7-Et-Icn.[1] Top: The 7-ethyl group acts as a steric probe for COX-2 selectivity.[1] Bottom: The active methylene group reacts with aldehydes to generate a fluorescent signal.

Synthesis of Downstream Probes (Kinase Inhibitors)

7-Et-Icn is a high-value scaffold for synthesizing Pyrazolo[1,5-a]pyrimidine libraries, which are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and tubulin polymerization.[1]

Reaction Scheme:

Protocol Note: The 7-ethyl group is retained throughout this synthesis, conferring unique lipophilicity and metabolic stability to the final kinase inhibitor, often improving blood-brain barrier (BBB) permeability compared to the 7-H analogs.[1]

References

-

COX-2 Structural Biology & Etodolac Binding

-

Synthesis of 7-Ethylindole Derivatives

-

Cyanoacetyl Indoles as Fluorescent Probes

-

Mohamed, M.F., et al. "Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications."[4] RSC Advances (2023).

-

- Reactivity of Beta-Ketonitriles: Zhang, F., et al. "Synthesis and biological evaluation of novel indole-based pyran and pyridine derivatives." Bioorganic & Medicinal Chemistry Letters. (General reference for indole-3-oxopropanenitrile reactivity).

Disclaimer: This compound is for Research Use Only (RUO).[1] It is not approved for diagnostic or therapeutic use in humans.[1][5]

Application Note: Analytical Quantification of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile (7-EION)

Executive Summary

This application note details the analytical protocol for the quantification of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile (herein referred to as 7-EION ). 7-EION is a critical synthetic intermediate used in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID) Etodolac and emerging kinase inhibitors (e.g., GSK-3β inhibitors) utilizing the pyrano[3,4-b]indole or pyrimido[4,5-b]indole scaffolds.

The analysis of 7-EION presents unique challenges due to keto-enol tautomerism inherent to the

Chemical Context & Critical Quality Attributes (CQA)

Structural Properties

7-EION consists of a 7-ethyl-substituted indole core acylated at the C3 position with a cyanoacetyl group.

-

Molecular Formula:

-

Molecular Weight: 212.25 g/mol

-

Key Functionality: The active methylene group (

) is highly acidic (

The Analytical Challenge: Tautomerism

In neutral solvents,

-

Keto Form: Favored in acidic environments; more polar.

-

Enol Form: Stabilized by hydrogen bonding and conjugation; less polar.

Solution: This protocol utilizes an acidified mobile phase (pH 2.5) to suppress enolization and protonate the basic indole nitrogen, forcing the equilibrium toward a single species for sharp, reproducible peaks.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the analytical strategy to control it.

Figure 1: Strategy for controlling

Experimental Protocol: RP-HPLC Method

Reagents and Materials

-

Reference Standard: this compound (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

-

Column: C18 stationary phase with high carbon load and end-capping (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 30°C | Controls tautomerization kinetics; prevents peak broadening. |

| Flow Rate | 1.0 mL/min | Standard backpressure for 3.5 µm particles. |

| Injection Vol | 5-10 µL | Adjusted based on sample concentration (target 0.1 mg/mL). |

| Detection | UV @ 254 nm | Max absorbance for Indole ring. |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) suppresses enol form and silanol interactions. |

| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic ethyl-indole moiety. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Standard & Sample Preparation

Important: Avoid using alkaline solvents or protic solvents without acid for long-term storage, as they promote dimerization.

-

Stock Solution (1 mg/mL): Weigh 10 mg of 7-EION into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Diluent (50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

Sample Preparation: Extract solid intermediates in Acetonitrile. Centrifuge at 10,000 rpm for 5 min. Dilute supernatant with Diluent to fall within the calibration range.

Method Validation & Performance

This method has been designed to meet ICH Q2(R1) guidelines.

System Suitability Criteria

-

Tailing Factor (

): NMT 1.5 (Critical for indole derivatives). -

Theoretical Plates (

): > 5,000. -

RSD (n=6 injections): < 2.0%.

Linearity and Range

-

Range: 5 µg/mL to 200 µg/mL.

-

Correlation Coefficient (

): > 0.999.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for 7-EION quantification.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Split Peak / Shoulder | Keto-enol tautomerism active during run. | Lower pH of Mobile Phase A (add more formic acid or switch to 0.1% TFA). Ensure column temp is stable (30°C). |

| Peak Tailing | Interaction between basic indole nitrogen and residual silanols. | Use a highly end-capped column (e.g., ZORBAX Eclipse Plus or Waters XBridge). Add 10-20 mM Ammonium Formate to Mobile Phase A. |

| Low Recovery | Degradation of sample in solution. | Prepare samples fresh. Do not use alkaline diluents . Keep samples at 4°C in autosampler. |

| Extra Peaks @ RRT 0.8 | Dimerization impurity (Etodolac Dimer). | Check synthesis quench method. This is a common process impurity [1]. |

References

-

Synthesis and Characterization of Etodolac Impurities: Source: National Institutes of Health (NIH) / PubMed Context: Describes the synthesis of Etodolac and the characterization of indole-based intermediates and impurities, providing the structural basis for 7-ethylindole derivatives. URL:(Note: While titled Pemetrexed, this paper details the analytical characterization of indole intermediates often cross-contaminated in multi-purpose facilities).

-

Indole-3-oxopropanenitrile Derivatives in Drug Discovery: Source: MDPI (Molecules Journal) Context: "Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors." This paper validates the use of 3-oxopropanenitrile indoles as key intermediates and discusses their stability. URL:

-

Keto-Enol Tautomerism in Chromatography: Source: Chromatography Forum / LCGC Context: Technical discussion on handling

-ketone tautomerism in HPLC separation. URL: -

7-Ethyltryptophol (Precursor) Data: Source: PubChem Context: Chemical and physical properties of the direct precursor (CAS 41340-36-7) to 7-EION. URL:

Troubleshooting & Optimization

Improving the yield of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile synthesis

Technical Support Center: Optimization of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile Synthesis

Ticket ID: IND-7ET-CYANO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize This compound (also known as 3-cyanoacetyl-7-ethylindole). This is a critical intermediate often used in the synthesis of kinase inhibitors and tubulin polymerization inhibitors.

The core challenge with this synthesis is not reactivity, but selectivity and stability . The 7-ethyl group exerts a positive inductive effect (+I), activating the indole ring toward electrophilic substitution. However, this activation increases the risk of oligomerization and N-acylation.

This guide replaces standard textbook procedures with field-optimized protocols designed to maximize C3-acylation yield while suppressing N1-attack and polymerization.

Module 1: The "Golden Route" Protocol

Standard Friedel-Crafts conditions (AlCl₃/Acid Chloride) often fail here due to the lability of the nitrile group and harsh Lewis acids. The industry-standard method utilizes a Mixed Anhydride approach.

Optimized Reaction System

Reagents:

-

Substrate: 7-Ethylindole (1.0 eq)

-

Acylating Agent: Cyanoacetic acid (1.1 – 1.2 eq)

-

Activator/Solvent: Acetic anhydride (Ac₂O) (Excess, typically 3-5 vol)

-

Optional Catalyst: Iodine (trace) or Sodium Acetate (mild base)

Step-by-Step Methodology

-

Activation (Pre-complexation): Dissolve cyanoacetic acid in acetic anhydride at 35–40°C for 15 minutes. This generates the active electrophile, acetyl cyanoacetate (mixed anhydride), in situ.

-

Addition: Add 7-ethylindole in one portion. The 7-ethyl group provides steric bulk near the N1 position, which naturally discourages N-acylation, but temperature control is vital.

-

Reaction: Heat the mixture to 85°C .

-

Critical Note: Do not reflux (approx. 140°C) immediately. Refluxing promotes polymerization of the electron-rich 7-ethylindole.

-

-

Monitoring: Check TLC/HPLC after 30 minutes. The product usually precipitates or forms a thick slurry.

-

Quench: Cool to 0°C. The product often crystallizes directly. If not, add ice-cold water slowly to hydrolyze excess anhydride.

-

Isolation: Filter the solid. Wash with cold water and then cold ethanol to remove unreacted indole.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a major impurity that runs faster than my product on TLC. What is it?

Diagnosis: This is likely the N-acylated intermediate (1-acetyl-7-ethylindole or 1-cyanoacetyl-7-ethylindole). Root Cause: Kinetic control. N-acylation is faster but reversible. C-acylation (C3) is the thermodynamic product. Solution:

-

Increase Temperature: If the reaction is run below 70°C, the N-acyl product dominates. Heat to 85-90°C to force the rearrangement to the C3 position.

-

Thermodynamic Push: If the N-acyl product persists, add a catalytic amount of anhydrous ZnCl₂ or Iodine (5 mol%) to facilitate the Fries-like rearrangement.

Q2: My yield is low (<40%) and the reaction mixture turned into a black tar.

Diagnosis: Indole polymerization (Oligomerization). Root Cause: The 7-ethyl group makes the indole ring electron-rich. In the presence of strong acids (generated from Ac₂O hydrolysis) and high heat, the indole polymerizes. Solution:

-

Strict Moisture Control: Ensure Ac₂O is fresh. Hydrolysis produces acetic acid, lowering pH and promoting polymerization.

-

Lower Temperature/Shorter Time: Do not run overnight. This reaction is fast (30–60 mins). Extended heating degrades the product.

-

Radical Scavenger: Perform the reaction under Nitrogen atmosphere.

Q3: The product is an oil and won't crystallize.

Diagnosis: Keto-Enol Tautomerism interference or residual acetic acid. Root Cause: The methylene protons between the carbonyl and nitrile are highly acidic (pKa ~9). The product exists in equilibrium with its enol form, which can be oily. Solution:

-

Basify: Dissolve the crude oil in EtOAc and wash with saturated NaHCO₃ . This removes acetic acid and cyanoacetic acid.

-

Recrystallization: Use Ethanol/Water (9:1) . Dissolve hot, cool slowly. The 7-ethyl group increases lipophilicity, so pure water washes might not remove all organic impurities effectively; ethanol helps.

Module 3: Comparative Data Analysis

The following table summarizes yield expectations based on different activation methods for 7-substituted indoles.

| Method | Reagents | Typical Yield | Major Impurity | Recommendation |

| Method A (Standard) | Cyanoacetic acid + Ac₂O | 85-92% | N-acyl indole | Recommended. Best balance of yield/purity. |

| Method B (Classic) | Cyanoacetyl chloride + AlCl₃ | 30-45% | Polymerized Indole | Avoid. Lewis acid is too harsh for 7-ethylindole. |

| Method C (Vilsmeier) | Dimethylamino-acrylonitrile + POCl₃ | 60-70% | Formylated byproducts | Useful only if Method A fails due to solubility. |

| Method D (Coupling) | Cyanoacetic acid + EDCI/HOBt | <20% | N-acyl urea | Ineffective for C-acylation. |

Module 4: Mechanistic Visualization

Pathway 1: Reaction Mechanism & Rearrangement

This diagram illustrates the critical "Mixed Anhydride" pathway and the thermodynamic rearrangement from N1 to C3.

Caption: The reaction proceeds via an initial fast N-acylation followed by a thermal rearrangement to the stable C3-acylated product.

Pathway 2: Troubleshooting Decision Tree

Follow this logic flow when encountering yield issues.

Caption: Diagnostic workflow for identifying root causes of failure based on TLC/HPLC profiles.

References

-

Slätt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.[1] Synthesis, 2004(16), 2760–2765.[2]

-

Bergman, J., et al. (2002).[1] Oxygenation of 2,3-dihydroindoles. Tetrahedron, 58, 9187-91.[1] (Foundational work on indole acylation mechanisms).

-

RSC Advances Review (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications.[3][4][5] RSC Advances, 13, 21710-21745.[3]

-

PubChem Compound Summary. this compound.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-ethylindole and Cyanoacetic acid before handling. Acetic anhydride is a lachrymator and corrosive.

Sources

- 1. openarchive.ki.se [openarchive.ki.se]

- 2. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride [kth.diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of 7-Alkylindoles

Welcome to the technical support center dedicated to navigating the complexities of the Fischer indole synthesis, with a specific focus on the preparation of 7-alkylindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to construct this important class of heterocyclic compounds. Here, we will address common challenges, provide in-depth explanations for their causes, and offer practical, field-tested solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer indole synthesis?

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2] The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone.[3]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[3]

-

[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step where the N-N bond is cleaved, and a C-C bond is formed, leading to a di-imine intermediate.[3][4]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminoacetal.

-

Ammonia Elimination: The final step involves the elimination of ammonia to furnish the stable indole ring.[5]

Q2: I am observing very low or no yield of my target 7-alkylindole. What are the primary factors to investigate?

Low yields in the Fischer indole synthesis of 7-alkylindoles can stem from several factors. A systematic approach to troubleshooting is recommended.[6]

-

Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can lead to undesirable side reactions.

-

Reaction Conditions: The choice of acid catalyst, temperature, and reaction time are critical and often substrate-dependent.[7] Conditions that are too harsh can cause decomposition, while overly mild conditions may result in an incomplete reaction.

-

Steric Hindrance: The 7-alkyl group can introduce steric hindrance, potentially impeding the key[1][1]-sigmatropic rearrangement or the final cyclization step.[8]

-

Electronic Effects: While alkyl groups are generally electron-donating and should favor the reaction, other substituents on the arylhydrazine or carbonyl partner can have a significant electronic impact.[8][9]

Q3: When using an unsymmetrical ketone, I obtain a mixture of regioisomers. How can I control the regioselectivity to favor my desired 7-alkylindole?

Regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a common challenge and is influenced by both steric and electronic factors.[10] The reaction proceeds through the more stable enamine intermediate. Generally, under strong acid catalysis, the reaction tends to favor the less substituted enamine, leading to the indole with a substituent at the 3-position rather than the 2-position if a methyl ketone is used.[8]

To enhance regioselectivity:

-

Choice of Acid Catalyst: The strength and type of acid can influence the enamine equilibrium. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[11]

-

Reaction Temperature: Temperature can affect the ratio of regioisomers. Lower temperatures may favor the thermodynamically more stable product.

-

Steric Bulk: Increasing the steric bulk of the alkyl group on the ketone can often direct the formation of the less sterically hindered enamine intermediate.

| Catalyst | Typical Conditions | Notes on Regioselectivity |

| Polyphosphoric Acid (PPA) | 80-150 °C | Often favors the less substituted indole isomer. |

| Zinc Chloride (ZnCl₂) | 150-200 °C | A common and effective Lewis acid catalyst. |

| Sulfuric Acid (H₂SO₄) | Varies with concentration | Strong acid, can lead to side reactions if not controlled. |

| Acetic Acid | Reflux | Milder conditions, may result in longer reaction times. |

In-depth Troubleshooting Guide

Problem 1: The reaction stalls at the hydrazone stage, with no indole formation.

-

Causality: The energy barrier for the[1][1]-sigmatropic rearrangement may not be overcome. This can be due to insufficient acidity of the catalyst or a reaction temperature that is too low. Electron-withdrawing groups on the aryl ring can also hinder this step.[8][9]

-

Solution:

-

Increase Catalyst Acidity: Switch to a stronger acid catalyst. For instance, if you are using acetic acid, consider trying polyphosphoric acid (PPA) or methanesulfonic acid.

-

Elevate Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC to observe the consumption of the hydrazone and the appearance of the indole product.

-

Microwave Irradiation: The use of microwave heating can sometimes promote challenging rearrangements by providing rapid and uniform heating.[7]

-

Problem 2: Significant formation of dark, tarry byproducts is observed.

-

Causality: The highly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to decomposition of the starting materials, intermediates, or the final indole product. Indoles themselves can be sensitive to strong acids.

-

Solution:

-

Milder Reaction Conditions: Attempt the reaction with a milder acid catalyst or at a lower temperature for a longer duration.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.

-

Solvent Choice: The choice of solvent can influence the reaction outcome. High-boiling point solvents like diphenyl ether or ethylene glycol are sometimes used, but can also lead to decomposition if not carefully controlled. Experimenting with different solvents may be beneficial.

-

Problem 3: Purification of the 7-alkylindole product is challenging due to persistent impurities.

-

Causality: The crude product of a Fischer indole synthesis can contain unreacted starting materials, regioisomers, and various byproducts. The similar polarity of these compounds can make chromatographic separation difficult.[6][12]

-

Solution:

-